

# Application Notes and Protocols: Biological Activity of Compounds Derived from 6-Formylnicotinonitrile

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## Compound of Interest

Compound Name: 6-Formylnicotinonitrile

Cat. No.: B112262

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These application notes provide a comprehensive overview of the biological activities of compounds derived from the versatile scaffold, **6-formylnicotinonitrile**. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

## Introduction

The **6-formylnicotinonitrile** core is a privileged scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The inherent reactivity of the formyl and nitrile groups allows for a variety of chemical transformations, leading to derivatives with potent anticancer, enzyme inhibitory, and other therapeutic properties. This document focuses on the application of these derivatives in cancer research, detailing their mechanisms of action and providing protocols for their evaluation.

## Anticancer Activity

Derivatives of **6-formylnicotinonitrile** have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary mechanisms of action often involve the inhibition

of key enzymes that are crucial for cancer cell proliferation, survival, and angiogenesis.

## Quantitative Data Summary

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of representative nicotinonitrile derivatives.

Table 1: In Vitro Anticancer Activity of Nicotinonitrile Derivatives

Compound ID	Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)
Nicotinamide Derivative 8	HCT-116 (Colon)	5.4	Sorafenib	9.30
HepG2 (Liver)	7.1	Sorafenib	7.40	
Pyrazolo[3,4-b]pyridine 9a	Hela (Cervical)	2.59	Doxorubicin	2.35
(Thiazol-2-yl)hydrazone 10b	K562 (Leukemia)	-	CPTH2	-
Nicotinamide Derivative D-1	HCT-116 (Colon)	3.08	Sorafenib	7.28
HepG2 (Liver)	4.09	Sorafenib	5.28	
Benzofuran-nicotinonitrile 3	HCT-116 (Colon)	10.84	Doxorubicin	-
Phenanthridine Derivative 8a	MCF-7 (Breast)	-	-	-
N-Nicotinonitrile Derivative 11	MCF-7 (Breast)	-	Doxorubicin	-
N-Nicotinonitrile Derivative 12	HepG2 (Liver)	-	Doxorubicin	-
Nicotinamide Derivative N4	MCF-7 (Breast)	12.1	-	-

Table 2: In Vitro Enzyme Inhibitory Activity of Nicotinonitrile Derivatives

Compound ID	Target Enzyme	IC50 (nM)	Reference Compound	Reference IC50 (nM)
Nicotinamide Derivative 8	VEGFR-2	77.02	Sorafenib	53.65
Nicotinamide Derivative D-1	VEGFR-2	-	Sorafenib	-
Nicotinamide Derivative A-1	VEGFR-2	-	Sorafenib	-
Nicotinamide Derivative C-6	VEGFR-2	-	Sorafenib	-
Pyrazolo[1,5-a]pyrimidine 5h	CDK2	22	Dinaciclib	18
Pyrazolo[1,5-a]pyrimidine 5i	CDK2	24	Dinaciclib	18
Pyrazolo[3,4-b]pyridine 14g	CDK2	460	Ribociclib	68
Purine Derivative 34 (BIIB021)	HSP90	30 (Her2 degradation)	-	-
Benzothiazole Derivative 30	HSP90	30 (Her2 degradation)	-	-

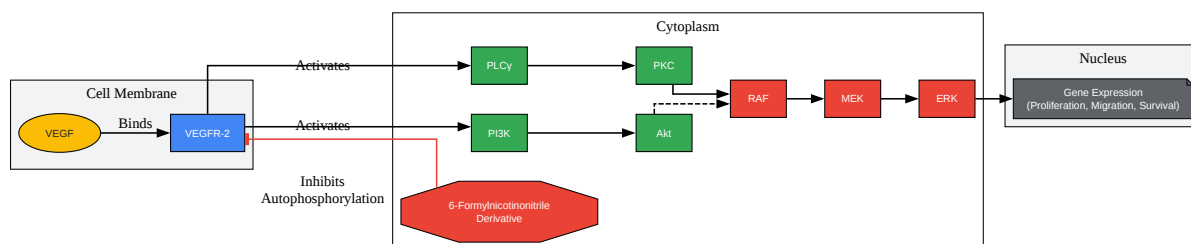
## Key Signaling Pathways and Mechanisms

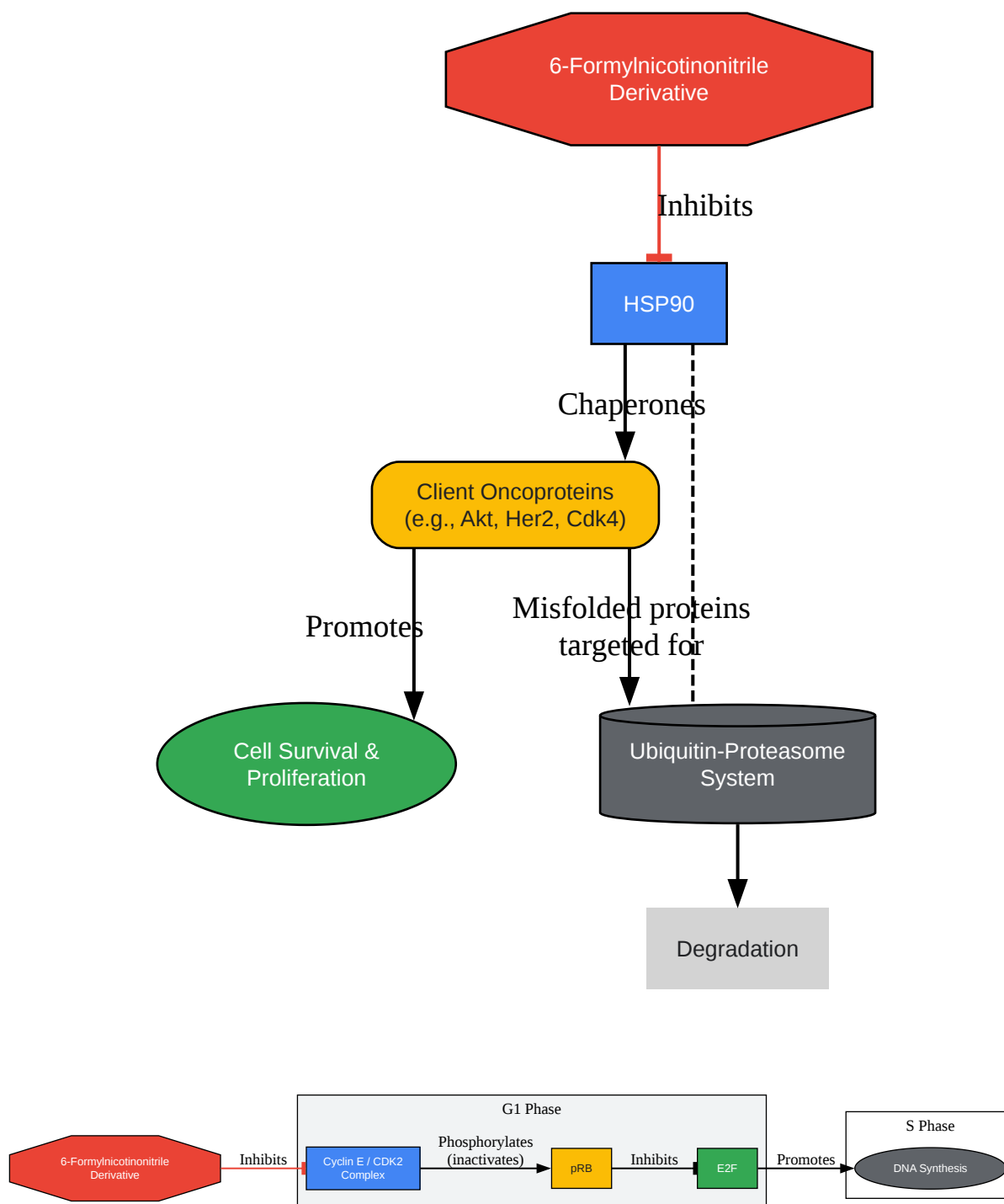
The anticancer effects of **6-formylnicotinonitrile** derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

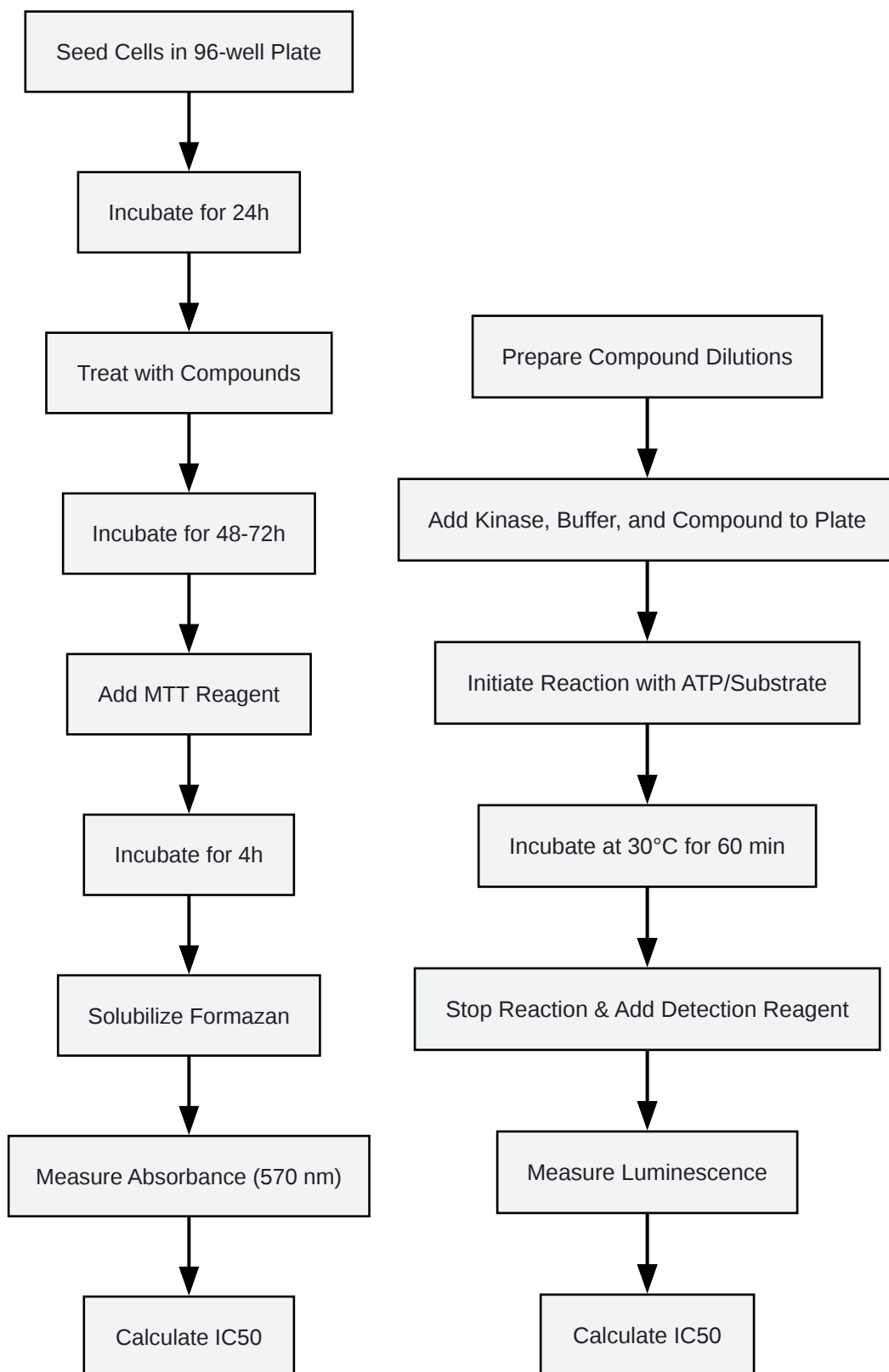
### VEGFR-2 Signaling Pathway

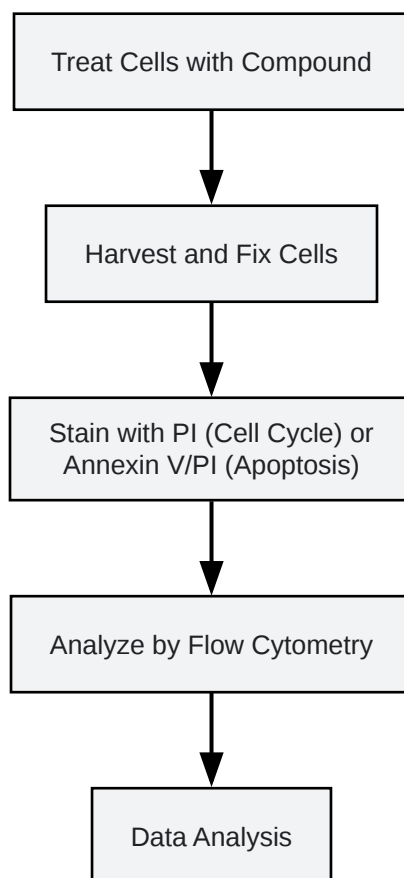
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[\[1\]](#)[\[2\]](#)

Several nicotinonitrile derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.<sup>[1][3]</sup>









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## References

- 1. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]



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